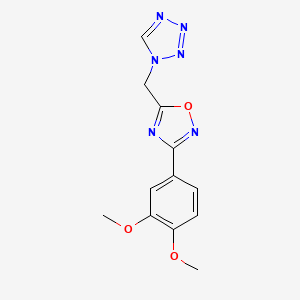![molecular formula C19H20N2O3 B7574067 N-[[2-(3-methylphenoxy)phenyl]methyl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B7574067.png)
N-[[2-(3-methylphenoxy)phenyl]methyl]-5-oxopyrrolidine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[[2-(3-methylphenoxy)phenyl]methyl]-5-oxopyrrolidine-2-carboxamide, also known as MP-10, is a chemical compound that has been studied for its potential therapeutic applications. MP-10 belongs to the class of compounds known as pyrrolidine carboxamides, which have been shown to have a range of biological activities.
Mecanismo De Acción
The mechanism of action of N-[[2-(3-methylphenoxy)phenyl]methyl]-5-oxopyrrolidine-2-carboxamide is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways. N-[[2-(3-methylphenoxy)phenyl]methyl]-5-oxopyrrolidine-2-carboxamide has been shown to inhibit the activity of the enzyme phosphodiesterase 10A, which is involved in the regulation of intracellular signaling pathways. This inhibition leads to an increase in the levels of cyclic AMP and cyclic GMP, which are important signaling molecules in the body.
Biochemical and Physiological Effects
N-[[2-(3-methylphenoxy)phenyl]methyl]-5-oxopyrrolidine-2-carboxamide has been shown to have a range of biochemical and physiological effects. In addition to its anticancer and neuroprotective effects, N-[[2-(3-methylphenoxy)phenyl]methyl]-5-oxopyrrolidine-2-carboxamide has been shown to have anti-inflammatory properties. It has also been shown to improve cognitive function and memory in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[[2-(3-methylphenoxy)phenyl]methyl]-5-oxopyrrolidine-2-carboxamide in lab experiments is its high purity and yield. This makes it a reliable and consistent compound for use in research. However, one limitation is that the mechanism of action of N-[[2-(3-methylphenoxy)phenyl]methyl]-5-oxopyrrolidine-2-carboxamide is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for research on N-[[2-(3-methylphenoxy)phenyl]methyl]-5-oxopyrrolidine-2-carboxamide. One area of interest is in the development of N-[[2-(3-methylphenoxy)phenyl]methyl]-5-oxopyrrolidine-2-carboxamide as a therapeutic agent for cancer and neurodegenerative disorders. Another area of research is in the elucidation of the mechanism of action of N-[[2-(3-methylphenoxy)phenyl]methyl]-5-oxopyrrolidine-2-carboxamide, which could provide insights into its potential therapeutic applications. Additionally, further studies are needed to investigate the safety and efficacy of N-[[2-(3-methylphenoxy)phenyl]methyl]-5-oxopyrrolidine-2-carboxamide in humans.
Métodos De Síntesis
The synthesis of N-[[2-(3-methylphenoxy)phenyl]methyl]-5-oxopyrrolidine-2-carboxamide involves the reaction of 3-methylphenol with 2-(chloromethyl)phenylboronic acid in the presence of a palladium catalyst. The resulting intermediate is then reacted with 2-oxo-1-pyrrolidinecarboxylic acid to yield N-[[2-(3-methylphenoxy)phenyl]methyl]-5-oxopyrrolidine-2-carboxamide. The synthesis of N-[[2-(3-methylphenoxy)phenyl]methyl]-5-oxopyrrolidine-2-carboxamide has been optimized to produce high yields and purity, making it a suitable compound for scientific research.
Aplicaciones Científicas De Investigación
N-[[2-(3-methylphenoxy)phenyl]methyl]-5-oxopyrrolidine-2-carboxamide has been studied for its potential therapeutic applications in a variety of research areas. One area of research is in the treatment of cancer. N-[[2-(3-methylphenoxy)phenyl]methyl]-5-oxopyrrolidine-2-carboxamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further development as an anticancer agent.
Another area of research is in the treatment of neurological disorders. N-[[2-(3-methylphenoxy)phenyl]methyl]-5-oxopyrrolidine-2-carboxamide has been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease. These findings suggest that N-[[2-(3-methylphenoxy)phenyl]methyl]-5-oxopyrrolidine-2-carboxamide may have potential as a therapeutic agent for these and other neurodegenerative disorders.
Propiedades
IUPAC Name |
N-[[2-(3-methylphenoxy)phenyl]methyl]-5-oxopyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-13-5-4-7-15(11-13)24-17-8-3-2-6-14(17)12-20-19(23)16-9-10-18(22)21-16/h2-8,11,16H,9-10,12H2,1H3,(H,20,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEXFCSCCSZIQCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC2=CC=CC=C2CNC(=O)C3CCC(=O)N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[[2-(3-methylphenoxy)phenyl]methyl]-5-oxopyrrolidine-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[1-(4-Chloro-2-cyanophenyl)piperidin-3-yl]propanamide](/img/structure/B7573994.png)
![4-[[2-(Trifluoromethylsulfonyl)anilino]methyl]oxan-4-ol](/img/structure/B7574002.png)
![3-[(3-fluorophenyl)methylsulfonyl]-N-methylpropane-1-sulfonamide](/img/structure/B7574006.png)
![N-[2-(4,6-dimethylpyrimidin-2-yl)-5-methylpyrazol-3-yl]-1-methylpyrazole-4-sulfonamide](/img/structure/B7574008.png)
![2-[[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl-methylamino]methyl]quinazolin-4-amine](/img/structure/B7574011.png)

![2-(Tetrazol-1-yl)-1-[2-[4-(trifluoromethyl)phenyl]piperidin-1-yl]ethanone](/img/structure/B7574019.png)
![2-[2-(1-Acetylpyrrolidin-2-yl)pyrrolidin-1-yl]-1-(azetidin-1-yl)ethanone](/img/structure/B7574022.png)
![1-(2-Methoxyethyl)-5-[3-(2-methylimidazol-1-yl)piperidine-1-carbonyl]pyridin-2-one](/img/structure/B7574044.png)
![4-(2-amino-2-oxoethyl)-N-[cyclobutyl-(4-fluorophenyl)methyl]piperidine-1-carboxamide](/img/structure/B7574051.png)
![4-[1-(3,5-Dimethylphenyl)cyclopropanecarbonyl]-1,4-diazepane-1-carboxamide](/img/structure/B7574056.png)
![[2-[1-[(3-Methyl-1,2-oxazol-5-yl)methyl]piperidin-4-yl]azepan-1-yl]-phenylmethanone](/img/structure/B7574062.png)